Methyl 1h-indazole-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 1H-indazole-6-carboxylate and related compounds involves multiple steps, including hydroxymethylation, oxidation, esterification, and nucleophilic substitution reactions. For instance, one synthesis route starts from 1H-indazole, utilizing hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O followed by oxidation and esterification, achieving an overall yield of 32% and purity of 98% (Xue Feng, 2005). Another method involves the nucleophilic substitution of the indazole N—H hydrogen atom with 1-(bromomethyl)-4-fluorobenzene (Takahiro Doi & Takayuki Sakai, 2023).
Scientific Research Applications
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Synthesis of 1H- and 2H-indazoles
- Application : The compound can be involved in the synthesis of 1H- and 2H-indazoles . Indazoles are a type of heterocyclic compound that have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Method of Application : The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes : The synthesis of 1H- and 2H-indazoles can lead to a wide variety of compounds with potential medicinal applications .
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Synthesis of Fluorous β-Keto Esters
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Synthesis of Imidazoles
- Application : Methyl 1H-indazole-6-carboxylate can be involved in the synthesis of imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Method of Application : The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of imidazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results or Outcomes : The synthesis of imidazoles can lead to a wide variety of compounds with potential applications .
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Synthesis of Fluorinated L-Carbidopa Derivatives
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Synthesis of 3-Amino-N-Phenyl-1H-Indazole-1-Carboxamides
- Application : Methyl 1H-indazole-6-carboxylate can be involved in the synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides . These compounds have been evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .
- Method of Application : The synthesis strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- Results or Outcomes : The synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides can lead to a wide variety of compounds with potential medicinal applications .
Safety And Hazards
properties
IUPAC Name |
methyl 1H-indazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-5-10-11-8(7)4-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSICEWIXLMXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301622 | |
Record name | methyl 1h-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1h-indazole-6-carboxylate | |
CAS RN |
170487-40-8 | |
Record name | methyl 1h-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-indazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods IV
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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